2-Ethyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid
Description
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-ethyl-4-pyridin-4-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H11N3O2/c1-2-10-14-7-9(12(16)17)11(15-10)8-3-5-13-6-4-8/h3-7H,2H2,1H3,(H,16,17) |
InChI Key |
ACBGFNMCDUULBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C(=N1)C2=CC=NC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-Amidinopyridine with Ethyl 2,2-Diformylacetate
In a seminal approach, 4-amidinopyridine hydrochloride reacts with ethyl 2,2-diformylacetate under basic conditions to form the pyrimidine core. Sodium ethoxide in anhydrous ethanol facilitates this reaction at reflux temperatures (6 hours), yielding ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate as an intermediate. Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous ethanol |
| Base | Sodium ethoxide (590 mg) |
| Temperature | Reflux (78–82°C) |
| Reaction Time | 6 hours |
| Yield | 15% |
Post-reaction workup involves dichloromethane-water extraction, drying over Na₂SO₄, and crystallization from ethanol. The low yield (15%) highlights challenges in side-product formation, necessitating optimization.
Optimization of Intermediate Synthesis
Patent data reveals advanced methods for synthesizing related intermediates, such as ethyl 2-cyano-2-(pyridin-4-yl)acetate, which inform strategies for improving efficiency.
Enhanced Cyanoacetate Synthesis
A Chinese patent (CN103483244A) details the preparation of ethyl 2-cyano-2-(pyridin-4-yl)acetate from 4-chloropyridine hydrochloride and ethyl cyanoacetate. Seven embodiments demonstrate yield improvements through controlled conditions:
| Embodiment | Temperature | Time | Yield |
|---|---|---|---|
| 1 | 60°C | 170 min | 87.5% |
| 2 | 80°C | 160 min | 89.8% |
| 3 | 60°C | 140 min | 86.4% |
| 4 | 90°C | 120 min | 85.9% |
| 5 | 70°C | 170 min | 78.2% |
| 6 | 60°C | 180 min | 81.6% |
| 7 | 80°C | 150 min | 82.5% |
Optimal performance occurs at 80°C for 160 minutes (89.8% yield). Post-reaction steps include ethyl acetate extraction, Na₂SO₄ drying, and solvent evaporation. Nuclear magnetic resonance (NMR) data confirm product identity:
Hydrolysis of Ethyl Ester to Carboxylic Acid
The final step involves saponifying the ethyl ester to the carboxylic acid. While direct data on this compound is limited, analogous compounds provide mechanistic insights.
Base-Catalyzed Ester Hydrolysis
For ethyl 4-chloro-2-pyridin-4-ylpyrimidine-5-carboxylate, hydrolysis under alkaline conditions (e.g., NaOH or KOH in aqueous ethanol) cleaves the ester group to yield the carboxylic acid. Typical conditions include:
-
Base : 2–3 eq NaOH
-
Solvent : Ethanol/water (3:1 v/v)
-
Temperature : 60–80°C
-
Time : 4–8 hours
The product is isolated via acidification (HCl) and recrystallization.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
Pharmaceuticals
2-Ethyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid has been identified as a lead compound for drug development due to its biological activity. It shows promise in targeting various diseases, particularly through its interactions with enzymes and receptors:
- Anti-inflammatory Activity : Studies demonstrate that derivatives of this compound exhibit significant inhibition of COX-2 enzyme activity, comparable to established anti-inflammatory drugs like celecoxib .
- Antimicrobial Properties : The compound has shown effectiveness against multidrug-resistant bacterial strains, indicating its potential as an antimicrobial agent .
Agrochemicals
The compound's structural features allow it to be utilized in the synthesis of agrochemicals. Its potential applications include:
- Development of herbicides and pesticides due to its biological activity against plant pathogens.
Organic Synthesis
In organic chemistry, this compound serves as a building block for creating more complex heterocyclic compounds. Its reactivity facilitates various synthetic pathways, including:
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions at the pyridine ring, allowing for further functionalization .
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Electron-donating groups enhance anti-inflammatory and anticancer activities.
- The specific ethyl substitution pattern influences solubility and bioavailability compared to similar compounds .
Anti-inflammatory Study
A study involving carrageenan-induced paw edema in rats evaluated the anti-inflammatory effects of compounds related to 2-Ethyl-4-(pyridin-4-yl)pyrimidine. Results indicated that these compounds exhibited anti-inflammatory effects comparable to indomethacin, with IC₅₀ values indicating potent COX inhibition .
Anticancer Efficacy
In vitro testing on A549 lung cancer cells revealed that modifications to the carboxylic acid group could enhance cytotoxic effects while minimizing harm to healthy cells. This suggests potential applications in cancer therapeutics .
Antimicrobial Resistance
Research highlighted the efficacy of this compound against resistant strains of bacteria such as Staphylococcus aureus, suggesting its potential use in treating infections caused by multidrug-resistant pathogens .
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Key Observations:
Comparative Yields and Purity:
- Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate is synthesized via nucleophilic aromatic substitution with >90% yield .
- 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides are prepared in "good overall yields" (exact % unspecified) .
Physicochemical Properties
| Property | This compound | 4-Methyl-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid | 2-Ethyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
|---|---|---|---|
| Solubility (Polar Solvents) | High (due to pyridine and COOH) | Moderate | Low (CF₃ reduces polarity) |
| LogP | ~1.2* | ~0.8* | ~2.5* |
| Melting Point | Not reported | Not reported | Not reported |
*Estimated using substituent contributions.
Biological Activity
2-Ethyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Characteristics
- Chemical Formula : C12H12N2O2
- Molecular Weight : 220.24 g/mol
- Structure : The compound features a pyrimidine ring substituted with an ethyl group and a pyridine moiety, contributing to its biological activity.
Antimicrobial Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that compounds with similar structures demonstrate effective inhibition against various bacterial strains such as E. coli and S. aureus .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 0.0227 µM |
| This compound | S. aureus | Not specified |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects:
- Mechanism : It enhances the synthesis of pro-inflammatory mediators such as IL6 and IL8, indicating a complex role in inflammation regulation .
| Study | Inhibition Percentage (after 4 hours) |
|---|---|
| Compound comparison with Indomethacin | 43.17% |
Anticancer Potential
Pyrimidine derivatives have been highlighted for their anticancer properties:
- Cell Lines Tested : The compound has shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and H460 (non-small cell lung cancer) .
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| A549 | 40.54 |
| H460 | Not specified |
The biological activity of this compound can be attributed to several mechanisms:
- Nitric Oxide Production : The compound may enhance nitric oxide (NO) production, which plays a crucial role in mediating tumoricidal and bactericidal actions in macrophages .
- Cytokine Modulation : It influences the expression of cytokines involved in inflammatory responses, potentially leading to therapeutic applications in inflammatory diseases .
Case Studies
Several studies have focused on the biological activities of similar pyrimidine derivatives:
- A study reported that pyrimidine derivatives exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, supporting the potential of this compound as an antimicrobial agent .
- Another investigation highlighted the anti-inflammatory effects of related compounds, demonstrating their efficacy in reducing paw edema in animal models compared to standard anti-inflammatory drugs like Indomethacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
